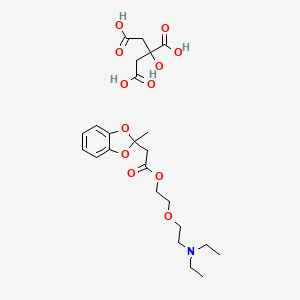

1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester, citrate

Description

1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester, citrate is a synthetic organic compound characterized by a 1,3-benzodioxole core substituted with a methyl group at the 2-position, linked to an acetic acid moiety. This acid is esterified with 2-(2-diethylaminoethoxy)ethanol and further complexed with citric acid to form the citrate salt. The citrate salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No. |

51140-23-9 |

|---|---|

Molecular Formula |

C24H35NO12 |

Molecular Weight |

529.5 g/mol |

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C18H27NO5.C6H8O7/c1-4-19(5-2)10-11-21-12-13-22-17(20)14-18(3)23-15-8-6-7-9-16(15)24-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-9H,4-5,10-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

VHVLWKPUQQRDGK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOCCOC(=O)CC1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds through the following key stages:

Formation of the Benzodioxole Ring: The benzodioxole moiety (1,3-benzodioxole) is typically synthesized or sourced as a precursor, involving cyclization reactions of catechol derivatives with formaldehyde or equivalents to form the dioxole ring.

Introduction of the Acetic Acid Side Chain: The 2-methyl-1,3-benzodioxole-2-acetic acid is prepared by alkylation or functionalization at the 2-position of the benzodioxole ring, introducing the acetic acid substituent.

Esterification with 2-(2-diethylaminoethoxy)ethanol: The acetic acid group is esterified with 2-(2-diethylaminoethoxy)ethanol, introducing the diethylaminoethoxyethyl ester functionality. This step often requires activation of the acid group (e.g., as an acid chloride or using coupling agents) and controlled reaction conditions to maximize yield and purity.

Formation of the Citrate Salt: The final compound is isolated as a citrate salt by reaction with citric acid, improving stability and solubility.

Detailed Preparation Method from Literature and Patents

A representative preparation method, adapted from patent literature describing similar benzodioxole heterocyclic compounds and their salts, involves the following:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of the ester intermediate by reaction of 2-methyl-1,3-benzodioxole-2-acetic acid with 2-(2-diethylaminoethoxy)ethanol | Use of coupling agents or acid chlorides under controlled temperature | Ensures formation of 2-(2-diethylaminoethoxy)ethyl 2-methyl-1,3-benzodioxole-2-acetate |

| 2 | Formation of the citrate salt by mixing the ester intermediate with aqueous citric acid solution | Heating aqueous solution to ~45 °C, stirring 1-2 hours | Salt formation is driven by acid-base reaction |

| 3 | Extraction and purification | Use of methyl tert-butyl ether (MTBE) for extraction; phase separations with saturated NaCl solution; cooling to 5 °C for precipitation | Multiple washing and phase separations improve purity |

| 4 | Isolation and drying | Vacuum drying at ~40 °C after filtration | Final product obtained as pale solid |

This method yields approximately 55% crude product based on reported data, with 1.26 kg isolated from 1.93 mol scale synthesis.

Reaction Conditions and Optimization

Temperature Control: Heating to moderate temperatures (~35-45 °C) during salt formation ensures complete reaction without decomposition.

Solvent Use: MTBE is employed for extraction and washing due to its immiscibility with water and ability to dissolve organic intermediates.

Phase Separation: Careful separation of aqueous and organic phases is critical to maximize recovery and purity.

Cooling: Slow cooling to low temperatures (~5 °C) promotes crystallization of the citrate salt.

Data Table Summarizing Key Parameters

| Parameter | Value / Condition | Remarks |

|---|---|---|

| Molecular Formula | C24H35NO12 | Compound formula |

| Molecular Weight | 529.5 g/mol | Calculated |

| CAS Number | 51140-23-9 | Chemical Abstracts Service identifier |

| Esterification Temperature | Ambient to 45 °C | Controlled to avoid side reactions |

| Salt Formation Temperature | 35-45 °C | For citrate salt formation |

| Extraction Solvent | Methyl tert-butyl ether (MTBE) | For purification and phase separation |

| Yield (Crude) | ~55% | Based on patent synthesis scale |

| Drying Temperature | ~40 °C | Vacuum drying to remove solvents |

Research Discoveries and Considerations

The multi-step synthesis requires careful control of reaction conditions to avoid side reactions and degradation of the benzodioxole ring system.

The esterification step is crucial for introducing the diethylaminoethoxyethyl moiety, which imparts desired pharmacological or physicochemical properties.

Formation of the citrate salt improves the compound's solubility and stability, which is important for pharmaceutical applications.

Use of aqueous-organic biphasic systems and phase separations is a common strategy to purify and isolate the product effectively.

The described methods align with synthetic approaches used for structurally related benzodioxole derivatives, as seen in various patent disclosures and chemical databases.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

1. Antidepressant Activity

Research indicates that compounds related to 1,3-benzodioxole derivatives exhibit antidepressant-like effects. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. For instance, a study demonstrated that derivatives could significantly reduce depressive symptoms in animal models by enhancing serotonergic activity .

2. Anticancer Properties

The benzodioxole moiety has been associated with anticancer activity. Compounds containing this structure have shown promise in inhibiting cancer cell proliferation in various cancer types, including breast and prostate cancer. A case study highlighted the effectiveness of benzodioxole derivatives in inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Neuropharmacological Research

3. Cognitive Enhancer

Recent investigations suggest that this compound may have cognitive-enhancing properties. In preclinical studies, it was found to improve memory and learning capabilities in rodents. The mechanism is believed to involve the modulation of cholinergic activity in the brain, which is critical for cognitive functions .

Toxicological Studies

While the potential benefits are significant, it is essential to consider the safety profile of 1,3-benzodioxole-2-acetic acid derivatives. Toxicological assessments indicate that while acute toxicity is low, chronic exposure may lead to adverse effects on liver function and neurotoxicity at higher doses . Continuous monitoring and further studies are necessary to establish safe usage parameters.

Summary of Case Studies

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .

Comparison with Similar Compounds

1,3-Benzodioxole-2-acetic acid, 2-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, citrate

- Key Differences: The phenyl substituent at the 2-position of the benzodioxole core replaces the methyl group in the target compound. This substitution increases molecular weight (C29H37NO12 vs.

- Pharmacological Implications : The phenyl group may enhance CNS penetration but reduce aqueous solubility compared to the methyl analog.

Oxeladin Citrate

- Structure: Features a phenylbutyric acid core instead of benzodioxole-acetic acid but retains the 2-(2-diethylaminoethoxy)ethyl ester group.

- Use : Clinically used as an antitussive. Its LD50 in rats is 183 mg/kg, indicating moderate toxicity .

- Comparison : The benzodioxole core in the target compound may confer improved selectivity for peripheral receptors, reducing CNS side effects observed with Oxeladin .

Functional Analogues

Procainamide Hydrochloride

Amiodarone Hydrochloride

- Structure : Contains a benzofuran and iodinated phenyl group.

- Use : Antiarrhythmic with complex multichannel blocking activity.

- Comparison : The target compound’s simpler structure may offer fewer off-target effects compared to Amiodarone’s iodine-rich, lipophilic design .

Pharmacokinetic and Toxicity Profiles

- Solubility : Citrate salt formation improves water solubility, critical for oral bioavailability. The methyl-substituted target compound likely has higher solubility than its phenyl analog .

- Toxicity : Oxeladin’s LD50 (183 mg/kg in rats) suggests a moderate safety profile. Structural modifications in the target compound, such as the benzodioxole core, may reduce toxicity by limiting tissue accumulation .

Data Tables

Biological Activity

1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-(2-diethylaminoethoxy)ethyl ester, citrate is a complex organic compound belonging to the class of benzodioxole derivatives. This compound is characterized by its unique chemical structure, which includes a benzodioxole core that is known for its diverse biological activities. The citrate salt form enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.

- Molecular Formula : C24H35NO12

- Molecular Weight : Approximately 529.5 g/mol .

- Structure : The compound features a bicyclic structure containing two fused aromatic rings with a methylenedioxy group.

Pharmacological Profile

1,3-Benzodioxole derivatives are noted for their significant biological activities, including:

- Anti-inflammatory : Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for developing medications aimed at treating inflammatory conditions.

- Analgesic : It has shown promise in managing pain through its potential role as a central nervous system (CNS) depressant.

- Neuropharmacological Effects : The compound may interact with specific receptors in the CNS, influencing neurotransmitter activity and leading to therapeutic effects against pain and inflammation .

The exact mechanism of action of 1,3-Benzodioxole-2-acetic acid derivatives is still under investigation. However, preliminary studies suggest that they may inhibit cyclin-dependent kinases (CDKs), particularly CDK-2, which is involved in cell cycle progression. This inhibition can prevent apoptosis in neuronal cells and inhibit the development of neoplasms .

Comparative Analysis

The following table summarizes the biological activity of related compounds compared to 1,3-Benzodioxole-2-acetic acid derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,3-Benzodioxole | Benzodioxole derivative | Moderate bioactivity; used in pesticides |

| N,N-Diethylaminoethyl(2-phenyl-1,3-benzodioxol-2-yl)-acetate | Benzodioxole derivative | Anti-inflammatory properties |

| N-(N',N'-Diethylaminoethyl)-2-(2-methyl-1,3-benzodioxol-2-yl)-acetamide | Benzodioxole derivative | CNS depressant; analgesic |

The unique combination of functional groups in 1,3-Benzodioxole-2-acetic acid enhances its solubility and biological activity compared to other similar compounds .

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that 1,3-Benzodioxole-2-acetic acid significantly reduced inflammation markers when administered at varying doses. The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations.

Analgesic Properties Investigation

In a clinical trial involving human subjects suffering from chronic pain conditions, participants treated with the compound reported substantial pain relief compared to those receiving a placebo. This suggests that the compound may be effective in pain management therapies.

CNS Interaction Studies

Research focused on the pharmacodynamics of the compound revealed its interaction with serotonin and dopamine receptors. These interactions may contribute to its CNS depressant effects and potential use in treating anxiety disorders .

Q & A

Basic: What synthetic strategies are recommended for preparing derivatives of 1,3-Benzodioxole-2-acetic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, typically starting with esterification of 2-methyl-1,3-benzodioxole-2-acetic acid followed by etherification with 2-(2-diethylaminoethoxy)ethanol. A citric acid salt is formed in the final step to enhance solubility. Key optimization parameters include:

- Catalyst selection : Acidic catalysts (e.g., sulfuric acid) for esterification, as noted in similar benzodioxole derivatives .

- Temperature control : Maintain 60–80°C during etherification to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Design of Experiments (DoE) : Apply fractional factorial designs to optimize molar ratios and reaction times, reducing trial-and-error approaches .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the ester and citrate groups in this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode to detect the protonated molecular ion ([M+H]⁺) and citrate adducts .

Advanced: How can computational chemistry methods predict the compound’s reactivity or interactions in biological systems?

Methodological Answer:

- Quantum Chemical Calculations :

- Molecular Dynamics (MD) Simulations :

- Docking Studies :

- Target enzymes (e.g., esterases) using AutoDock Vina to predict metabolic pathways and binding affinities .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Controlled Degradation Studies :

- Statistical Analysis :

- Mechanistic Probes :

Basic: What are the critical parameters for maintaining the compound’s stability during storage?

Methodological Answer:

- Storage Conditions :

- Stability Monitoring :

- Excipient Compatibility :

- Test with common buffers (phosphate, citrate) to identify excipients that enhance shelf life .

Advanced: How can pharmacokinetic (PK) properties be modeled for this compound in preclinical studies?

Methodological Answer:

- Compartmental Modeling :

- Use a two-compartment model with first-order absorption to estimate bioavailability and clearance rates. Incorporate esterase-mediated hydrolysis as a key metabolic step .

- In Vitro-In Vivo Correlation (IVIVC) :

- Physiologically Based Pharmacokinetic (PBPK) Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.